(4-Amino-2,3-difluoro-5-nitrophenyl)methanol
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Overview
Description
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H6F2N2O3 It features a benzene ring substituted with amino, difluoro, nitro, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-difluoro-5-nitrophenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of a difluorobenzene derivative, followed by reduction and subsequent functional group transformations. For example, the nitration of 2,3-difluorotoluene can yield 4-nitro-2,3-difluorotoluene, which is then reduced to 4-amino-2,3-difluorotoluene. The final step involves the oxidation of the methyl group to a hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Amino-2,3-difluoro-5-nitrobenzoic acid.
Reduction: 4,5-Diamino-2,3-difluorophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-Amino-2,3-difluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but lacks the amino group.
(4-Amino-2,3-difluoro-5-nitrophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(4-Amino-2,3-difluoro-5-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups on the same aromatic ring, along with difluoro and hydroxymethyl substitutions. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H6F2N2O3 |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
(4-amino-2,3-difluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6F2N2O3/c8-5-3(2-12)1-4(11(13)14)7(10)6(5)9/h1,12H,2,10H2 |
InChI Key |
YOGWUAVFIZVAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)CO |
Origin of Product |
United States |
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